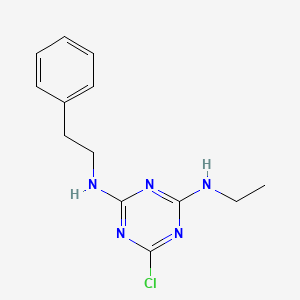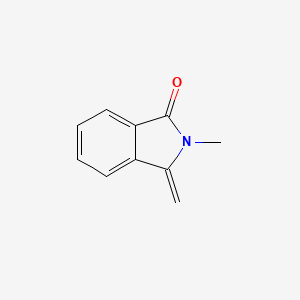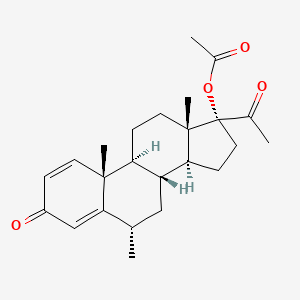![molecular formula C12H18N2O B14063952 N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide CAS No. 101374-15-6](/img/structure/B14063952.png)
N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-[methyl(3-methylphenyl)amino]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- typically involves the reaction of 3-methylphenylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetamide, N-(3-methylphenyl)-: Similar structure but lacks the 2-[methylamino]ethyl group.
Acetamide, N-methyl-: Simpler structure with only a methyl group attached to the nitrogen atom.
Uniqueness: Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- is unique due to the presence of both the 3-methylphenyl and 2-[methylamino]ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
101374-15-6 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[2-(N,3-dimethylanilino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10-5-4-6-12(9-10)14(3)8-7-13-11(2)15/h4-6,9H,7-8H2,1-3H3,(H,13,15) |
InChI Key |
GFNPFPDWMHZQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)



![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
